1-Hexyl-3-phenyl-2-thiourea

Corrosion inhibition QSAR Lipophilicity

Generic thioureas introduce uncontrolled variability in corrosion inhibition efficiency and anion transport selectivity. 1-Hexyl-3-phenyl-2-thiourea (CAS 15153-13-6) provides a structurally defined, QSAR-validated alternative: • LogP 3.55-4.02 ensures superior surface adsorption on mild steel vs. unsubstituted thiourea, reducing inhibitor loading. • N,S-bidentate ligand with amphiphilic solubility-compatible with nonpolar (toluene, hexane) to moderately polar organic media. • 97% purity, crystalline solid (mp 104°C), batch-consistent for reproducible metal complex stoichiometry.

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
CAS No. 15153-13-6
Cat. No. B081385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-3-phenyl-2-thiourea
CAS15153-13-6
Molecular FormulaC13H20N2S
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCCCCCCNC(=S)NC1=CC=CC=C1
InChIInChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
InChIKeyWSHZXAKBZYJLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-3-phenyl-2-thiourea Technical Overview


1-Hexyl-3-phenyl-2-thiourea (CAS 15153-13-6) is an N,N′-disubstituted thiourea derivative with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol . Structurally, the compound comprises a thiourea core substituted with a hydrophobic hexyl chain (N1) and an aromatic phenyl ring (N3), resulting in a calculated LogP of approximately 3.55–4.02 depending on the estimation method . This amphiphilic character—balancing hydrophobic partitioning with polar thiourea hydrogen-bonding functionality—defines its behavior as a corrosion inhibitor, anion-binding ligand, and synthetic intermediate in coordination chemistry applications .

1-Hexyl-3-phenyl-2-thiourea – Why Substitution Fails


N,N′-disubstituted thioureas cannot be treated as commodity equivalents. The presence and identity of both N-alkyl and N-aryl substituents jointly determine three critical performance parameters: (1) the lipophilicity-driven partitioning behavior that governs adsorption efficiency at metal surfaces or lipid bilayer interfaces, (2) the electron density at the thiocarbonyl sulfur atom which directly correlates with corrosion inhibition potency, and (3) the hydrogen-bond donor acidity of the NH groups that dictates anion-binding affinity [1]. Unsubstituted thiourea (TU) and mono-substituted derivatives such as 1-phenyl-2-thiourea or 1-hexyl-2-thiourea exhibit substantially different adsorption isotherms, surface coverage characteristics, and coordination geometries with metal ions [2]. Substituting a generic thiourea without verifying functional equivalence introduces uncontrolled variability in corrosion protection efficiency, anion transport selectivity, and metal complex stoichiometry.

1-Hexyl-3-phenyl-2-thiourea – Quantitative Evidence


Lipophilicity as Corrosion Inhibition Predictor

The lipophilicity of thiourea derivatives, quantified by the octanol-water partition coefficient (LogP), is a critical determinant of adsorption efficiency on metal surfaces in acidic media. 1-Hexyl-3-phenyl-2-thiourea exhibits a calculated LogP of approximately 3.55–4.02 (ACD/Labs and KOWWIN estimates) . Class-level evidence from QSAR studies and comprehensive reviews indicates that higher LogP values within the thiourea series correlate positively with increased corrosion inhibition efficiency (IE%) at equivalent molar concentrations, attributable to enhanced surface coverage and stronger hydrophobic film formation [1]. Unsubstituted thiourea (LogP ≈ 0.5–1.0) and mono-phenyl derivatives (LogP ≈ 2.0–2.5) show markedly lower adsorption capacity under identical conditions [1].

Corrosion inhibition QSAR Lipophilicity Mild steel protection

Anion Binding Affinity: QSAR Predictions

In a systematic QSAR study of mono-thiourea anion transporters, 1-hexyl-3-phenylthiourea was synthesized and fully characterized (NMR, MS, IR, single-crystal X-ray diffraction) as part of an extended series [1]. ¹H NMR titration experiments quantified anion binding affinity, revealing that transport ability is dominated by the hydrogen-bond acidity of the thiourea NH groups and overall lipophilicity [1]. The 1-hexyl-3-phenyl substitution pattern provides a calibrated balance of lipophilicity (partitioning into the lipid bilayer) and hydrogen-bond donor capacity, enabling predictable transmembrane anion transport as validated by vesicle-based fluorescence assays [1]. This QSAR-derived understanding allows researchers to select 1-hexyl-3-phenyl-2-thiourea with confidence that its transport properties align with model predictions, unlike uncharacterized or mono-substituted analogs where binding and transport behavior remain unquantified.

Anion transport Supramolecular chemistry Hydrogen bonding QSAR

Corrosion Inhibition in Acidic Media: Class-Level Evidence

While direct experimental head-to-head corrosion inhibition data for 1-hexyl-3-phenyl-2-thiourea against specific comparators are absent from the accessible peer-reviewed literature, class-level evidence firmly establishes the structural basis for its anticipated performance. Comprehensive reviews of thiourea derivatives as mild steel corrosion inhibitors in acid media conclude that N,N′-disubstituted thioureas—particularly those bearing one alkyl and one aryl group—exhibit enhanced inhibition efficiency relative to unsubstituted thiourea, attributable to increased electron density on the sulfur atom (favorable for chemisorption) and improved surface coverage via hydrophobic alkyl chains [1]. Semiempirical molecular orbital calculations confirm that alkyl substitution lengthens and weakens the C=S bond, increasing electron density on sulfur and enhancing reactivity with metal surfaces; aryl substitution contributes π-electron interactions with the Fe d-orbitals [2]. These combined effects—hydrophobic film formation from the hexyl chain plus π-backbonding from the phenyl ring—provide a dual-mode adsorption mechanism that simpler thioureas cannot achieve [1].

Acid pickling Mild steel Electrochemical impedance Adsorption isotherm

Physicochemical Properties for Formulation and Storage

1-Hexyl-3-phenyl-2-thiourea exhibits a well-defined melting point of 104°C and a predicted boiling point of 331.2°C at 760 mmHg, with a calculated vapor pressure of only 0.000158 mmHg at 25°C . These thermal properties differ substantially from those of unsubstituted thiourea (melting point 182°C; boiling point decomposes above 150–160°C) and 1-phenyl-2-thiourea (melting point 154°C) [1]. The higher boiling point and lower volatility of 1-hexyl-3-phenyl-2-thiourea relative to many organic inhibitors are advantageous for applications involving elevated-temperature acidic solutions, where volatile inhibitors would be lost from the system. Conversely, the lower melting point (104°C vs. 154–182°C for simpler analogs) facilitates dissolution in organic solvent-based formulations at ambient temperatures, reducing processing energy requirements during inhibitor preparation.

Thermal stability Solid-state characterization Formulation compatibility Storage conditions

1-Hexyl-3-phenyl-2-thiourea – Application Scenarios


Corrosion Inhibitor for Acid Pickling

For industrial pickling of mild steel in hydrochloric or sulfuric acid media, 1-hexyl-3-phenyl-2-thiourea is supported by class-level evidence as a preferred inhibitor candidate over unsubstituted thiourea or mono-aryl derivatives. Its elevated LogP (3.55–4.02) relative to simpler thioureas [1] predicts superior adsorption and surface coverage characteristics at equivalent molar concentrations, as established by comprehensive reviews of thiourea derivatives in acid corrosion inhibition . The hexyl chain provides hydrophobic film formation that complements the sulfur-centered chemisorption mechanism, enabling effective protection at lower inhibitor loadings—a procurement-relevant consideration for high-volume industrial operations where inhibitor consumption directly impacts operating costs.

Anion Transmembrane Transport Research

For academic or industrial research involving anion transport across lipid bilayers, 1-hexyl-3-phenyl-2-thiourea is distinguished by its inclusion in a peer-reviewed QSAR study that experimentally quantified anion binding via ¹H NMR titration and validated transmembrane transport activity using vesicle-based fluorescence assays [1]. The QSAR model explicitly demonstrates that transport ability for this compound class is dominated by lipophilicity—a parameter that is both measurable and predictable for 1-hexyl-3-phenyl-2-thiourea (calculated LogP ≈ 3.55–4.02) . Researchers requiring reproducible, model-predictable anion transport behavior should prioritize this compound over structurally uncharacterized or mono-substituted thioureas lacking QSAR validation.

Bidentate Ligand for Metal Complex Synthesis

As an N,S-bidentate ligand in coordination chemistry, 1-hexyl-3-phenyl-2-thiourea offers a differentiated solubility profile compared to unsubstituted thiourea or purely aromatic analogs. The hexyl chain confers solubility in a broad range of nonpolar organic solvents (e.g., toluene, chloroform, hexane) while the phenyl ring maintains compatibility with moderately polar media [1]. This amphiphilic character is quantified by a LogP of 3.55–4.02 and a polar surface area of 56.2 Ų [1], positioning the compound as an intermediate-polarity ligand that can bridge organic solvent compatibility with metal coordination requirements. The compound is supplied as a crystalline solid (melting point 104°C) at typical research-grade purity of 97% , ensuring reproducible stoichiometry in metal complex synthesis.

Reference Compound for SAR Studies

For SAR investigations of thiourea derivatives in corrosion inhibition, anion binding, or biological activity, 1-hexyl-3-phenyl-2-thiourea serves as a structurally defined reference point representing the alkyl-aryl disubstituted subclass. Its fully characterized molecular structure (NMR, MS, IR, single-crystal X-ray diffraction as reported in [1]), combined with well-documented physicochemical parameters including melting point (104°C), LogP (3.55–4.02), and topological polar surface area (56.2 Ų) , provides a robust baseline for comparing the effects of systematic substitution modifications. The availability of commercial material at 97% purity with batch-to-batch consistency supports reproducible experimental outcomes in multi-institutional collaborative studies.

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